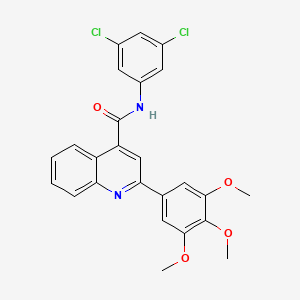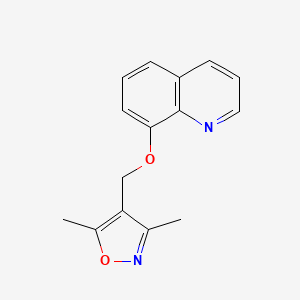
N-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide, commonly known as DCTQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DCTQ belongs to the quinoline family of compounds and exhibits a wide range of biological activities.
作用机制
The mechanism of action of DCTQ is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), protein kinase C (PKC), and phospholipase A2 (PLA2). DCTQ has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
DCTQ has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DCTQ has also been shown to possess antifungal, antiviral, and antimicrobial activities. Additionally, DCTQ has been found to possess anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
DCTQ has several advantages for lab experiments. It is readily available and can be synthesized using a simple and cost-effective method. DCTQ has also been found to exhibit a wide range of biological activities, making it a versatile compound for studying various diseases. However, there are also limitations to using DCTQ in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological activities fully.
未来方向
There are several future directions for studying DCTQ. One potential area of research is the development of DCTQ-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of research is the elucidation of the mechanism of action of DCTQ and its biological activities. Additionally, further studies are needed to evaluate the safety and efficacy of DCTQ in preclinical and clinical trials.
Conclusion:
In conclusion, DCTQ is a synthetic compound that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications in various diseases. DCTQ has been found to possess anticancer, antifungal, antiviral, and antimicrobial activities, as well as anti-inflammatory and antioxidant properties. While there are limitations to using DCTQ in lab experiments, its diverse biological activities make it a versatile compound for studying various diseases. Further research is needed to fully elucidate the mechanism of action of DCTQ and its potential therapeutic applications.
合成方法
The synthesis of DCTQ involves the reaction of 3,5-dichloroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is heated under reflux for several hours, followed by the addition of ammonium acetate and quinoline-4-carboxylic acid. The reaction mixture is then stirred at room temperature for several hours, and the resulting solid is filtered and recrystallized from ethanol to obtain pure DCTQ.
科学研究应用
DCTQ has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, antifungal, antiviral, and antimicrobial activities. DCTQ has also been found to possess anti-inflammatory and antioxidant properties. Due to its diverse biological activities, DCTQ has been studied in various preclinical and clinical trials.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O4/c1-31-22-8-14(9-23(32-2)24(22)33-3)21-13-19(18-6-4-5-7-20(18)29-21)25(30)28-17-11-15(26)10-16(27)12-17/h4-13H,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGGKISTPYJXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7467258.png)
![ethyl 3-methyl-5-[[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]amino]thiophene-2-carboxylate](/img/structure/B7467263.png)
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid](/img/structure/B7467265.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467281.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7467286.png)
![Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate](/img/structure/B7467292.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7467299.png)

![[2-(2-methoxy-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467323.png)
![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467335.png)
![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7467346.png)